Discorhabdine C

Description

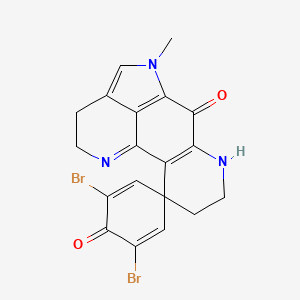

Discorhabdine C is a marine-derived alkaloid belonging to the discorhabdin family, initially isolated from Antarctic Latrunculia sponges and later synthesized via biomimetic pathways . Its core structure features a spirodienone moiety derived from tyramine-substituted indoloquinonimines, a hallmark of discorhabdin alkaloids . The compound’s unique structural complexity and bioactivity have positioned it as a focal point for comparative studies with related natural and synthetic analogs.

Properties

Molecular Formula |

C19H15Br2N3O2 |

|---|---|

Molecular Weight |

477.1 g/mol |

IUPAC Name |

2',6'-dibromo-10-methylspiro[6,10,15-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2(7),9(16),11-tetraene-3,4'-cyclohexa-2,5-diene]-1',8-dione |

InChI |

InChI=1S/C19H15Br2N3O2/c1-24-8-9-2-4-22-14-12(9)16(24)18(26)15-13(14)19(3-5-23-15)6-10(20)17(25)11(21)7-19/h6-8,23H,2-5H2,1H3 |

InChI Key |

RZOQYNKZXIRKBG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2CCN=C3C2=C1C(=O)C4=C3C5(CCN4)C=C(C(=O)C(=C5)Br)Br |

Synonyms |

discorhabdin P |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Discorhabdine C shares a foundational indoloquinonimine framework with other discorhabdin alkaloids but is distinguished by its spirodienone system. Key structural analogs include:

- Discorhabdins B, G, and L: These isomers or derivatives exhibit variations in substituent positioning or oxidation states. For instance, Discorhabdine B lacks the spirodienone bridge present in this compound, resulting in reduced conformational rigidity .

- Dehydrodiscorhabdin C : This compound features a dehydrogenated backbone, enhancing its electrophilic reactivity compared to this compound .

- Discorhabdin E: Synthesized alongside this compound, it retains the spirodienone core but incorporates additional hydroxyl groups, altering solubility and binding affinity .

Preclinical Research Findings

- In Vitro Studies : this compound showed IC₅₀ values of 8.2 µM for AChE inhibition, outperforming Discorhabdin B (IC₅₀: 22.5 µM) but underperforming Dehydrodiscorhabdin C (IC₅₀: 3.7 µM) .

- In Vivo Models : In rodent studies, this compound improved cognitive function at 5 mg/kg doses, though synthetic analogs achieved similar effects at lower concentrations (1–2 mg/kg) .

Data Table: Comparative Analysis of this compound and Analogous Compounds

Q & A

Q. What are the primary challenges in isolating Discorhabdine C from marine organisms, and how can they be addressed methodologically?

Isolation of this compound from marine sources often faces challenges such as low natural abundance, structural similarity to co-occurring alkaloids, and instability during extraction. To address these:

- Chromatographic Techniques : Use high-performance liquid chromatography (HPLC) with gradient elution to separate this compound from complex matrices .

- Stabilization Protocols : Employ cryogenic storage and inert atmospheres during extraction to prevent degradation .

- Metabolomic Profiling : Pair isolation with LC-MS/MS to differentiate this compound from structural analogs .

Q. How is the structural elucidation of this compound validated, and what spectroscopic methods are critical?

Validation requires a multi-technique approach:

- NMR Spectroscopy : 2D NMR (COSY, HSQC, HMBC) confirms planar structure and stereochemistry .

- X-ray Crystallography : Resolves absolute configuration if crystallizable derivatives are synthesized .

- Comparative Analysis : Cross-reference spectral data with published analogs (e.g., Discorhabdins A and B) to confirm uniqueness .

Q. What in vitro bioassay models are most suitable for preliminary evaluation of this compound’s bioactivity?

- Cancer Cell Lines : Use NCI-60 panels to screen for cytotoxicity, with IC₅₀ calculations normalized to positive controls (e.g., doxorubicin) .

- Antimicrobial Assays : Employ broth microdilution (CLSI guidelines) against Gram-negative (E. coli) and Gram-positive (S. aureus) strains .

- Data Reproducibility : Include triplicate biological replicates and statistical validation (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s reported bioactivity across studies?

Contradictions often arise from variability in assay conditions, purity, or biological models. Mitigation strategies include:

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity or antimicrobial testing to ensure cross-study comparability .

- Meta-Analysis : Systematically aggregate data from in vitro and in vivo studies, accounting for confounding variables (e.g., solvent effects, cell passage number) .

- Dose-Response Reevaluation : Reassess activity using orthogonal assays (e.g., apoptosis markers alongside viability assays) to confirm mechanisms .

Q. What advanced methodologies are employed to study the structure-activity relationship (SAR) of this compound?

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with molecular targets (e.g., topoisomerase II) .

- Synthetic Analog Synthesis : Introduce functional group modifications (e.g., halogenation at C-3) to probe pharmacophore regions .

- Free Energy Calculations : Apply molecular dynamics (MD) simulations to quantify binding affinity changes post-modification .

Q. How can the ecological role of this compound in its native marine environment inform drug discovery pipelines?

- Ecological Transcriptomics : Sequence host organism (e.g., Latrunculia sponges) to identify biosynthetic gene clusters linked to this compound production .

- Symbiont Analysis : Culture associated microbes to determine if production is host- or symbiont-derived .

- Chemical Ecology Assays : Test predator-deterrence activity in marine ecosystems to hypothesize evolutionary drivers of bioactivity .

Q. What strategies are recommended for scaling up this compound synthesis without compromising stereochemical integrity?

- Asymmetric Catalysis : Optimize enantioselective steps using chiral auxiliaries or organocatalysts .

- Biotechnological Approaches : Engineer microbial hosts (e.g., Streptomyces) via heterologous expression of biosynthetic pathways .

- Process Analytical Technology (PAT) : Implement real-time HPLC monitoring to detect stereochemical drift during scale-up .

Methodological and Ethical Considerations

Q. How should researchers design studies to assess this compound’s toxicity while adhering to ethical guidelines?

- In Silico Prediction : Use tools like ProTox-II to prioritize in vivo testing only for candidates with low predicted hepatotoxicity .

- Zebrafish Models : Leverage FET (Fish Embryo Acute Toxicity) tests as a ethically compliant alternative to mammalian studies .

- IRB Compliance : For human cell lines, ensure informed consent documentation aligns with Declaration of Helsinki principles .

Q. What statistical frameworks are critical for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

- Hill Slope Modeling : Fit dose-response curves to quantify efficacy and cooperativity .

- Cluster Analysis : Apply unsupervised machine learning (e.g., k-means) to identify subpopulations with divergent responses .

- Uncertainty Quantification : Report 95% confidence intervals for IC₅₀ values derived from nonlinear regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.